molecular formula C8H7NO4S B1590923 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide CAS No. 92115-37-2

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide

Cat. No. B1590923
CAS RN: 92115-37-2
M. Wt: 213.21 g/mol
InChI Key: IELNXGPPRWLPCZ-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, commonly known as BITD, is a heterocyclic organic compound and a derivative of benzisothiazole. It is a yellow-colored, crystalline solid substance with a melting point of 221–222°C and a boiling point of 405°C. BITD has a wide variety of applications in the scientific research field, such as biochemical and physiological effects, synthesis methods, and mechanism of action.

Scientific Research Applications

Chapman-Type Rearrangement in Pseudosaccharins

The Chapman-type rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide into 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide has been investigated. Computational models and X-ray diffraction provided insights into the reaction mechanism, suggesting an energetic preference for intermolecular over intramolecular transfer mechanisms in the condensed phase. This rearrangement is driven by the lower steric hindrance in the product molecule, acting as a molecular motor for the observed thermal rearrangement (Kaczor et al., 2008).

Solid-State Chapman Rearrangement

A study demonstrated that the Chapman-like [1,3′]-isomerization of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide can occur in the solid state at temperatures as low as 150 °C. This was the first observation of Chapman-like [1,3′]-isomerization in pseudosaccharyl ethers in the solid state, expanding the understanding of solid-state chemistry and its potential applications (Almeida et al., 2008).

Catalytic Applications in Organic Synthesis

Saccharin and its derivatives, including 1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide, have been employed as catalysts for various organic transformations. These substances have been highlighted for their mildness, cheapness, water solubility, environmental benignity, and broad range of antimicrobial activity. Their catalytic applicability under various reaction conditions in organic synthesis has been summarized, showcasing their versatility and potential for enhancing "biostability" when linked to polymers (Banerjee et al., 2020).

Antimicrobial Activity of BIT Derivatives

Research into the antimicrobial properties of 1,2-Benzisothiazol-3(2H)-one (BIT) derivatives has led to the synthesis of a library of compounds tested for their anti-bacterial activity. These studies aim to improve the "biostability" of plant polysaccharides by covalently linking biocides to the polymers, indicating a novel approach to enhancing the antimicrobial efficacy of natural materials (Viani et al., 2017).

properties

IUPAC Name

4-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-5-3-2-4-6-7(5)8(10)9-14(6,11)12/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELNXGPPRWLPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566527
Record name 4-Methoxy-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide

CAS RN

92115-37-2
Record name 4-Methoxy-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.5 gm (11.8 mmols) of 3-amino-4-methoxy-1,2-benzoisothiazole-1,1-dioxide were reacted with sodium hydroxide analogous to Example 4. The reaction mixture was acidified, whereby 4-methoxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide was obtained, which was subsequently heated at 200°-205° C. with 20 gm of pyridine hydrochloride. After cooling, the reaction mixture was extracted several times with boiling benzene, the residue was dissolved in water, and the aqueous solution was again extracted with boiling benzene. The combined benzene phases were dried and evaporated in vacuo. The residue was recrystallized from water, yielding 1.35 gm (57.5% of theory) of 4-hydroxy-1,2-benzoisothiazol-3(2H)-one-1,1-dioxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
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1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Reactant of Route 3
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Reactant of Route 4
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Reactant of Route 5
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide
Reactant of Route 6
1,2-Benzisothiazol-3(2H)-one, 4-methoxy-, 1,1-dioxide

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